Cannabidivarinic Acid

Neuroscience Electrophysiology Cannabinoid Signaling

Cannabidivarinic acid (CBDVA) is the essential non-psychoactive varinic phytocannabinoid standard—featuring a propyl side chain and carboxylic acid group absent in generic substitutes like CBDV or CBDA. Its unique retention time enables accurate potency testing of varin-rich cannabis chemotypes. CBDVA also demonstrates distinct antibacterial activity against E. coli and anticonvulsant effects in Dravet syndrome models. Substitution compromises analytical specificity and biological relevance. For HPLC/GC-MS method validation, preclinical epilepsy research, and natural antibacterial agent development—procure this certified reference material.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 31932-13-5
Cat. No. B1508511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabidivarinic Acid
CAS31932-13-5
Synonymscannabidivarinic acid
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1
InChIKeyCZXWOKHVLNYAHI-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabidivarinic Acid (CAS 31932-13-5): A Varinic Acid Phytocannabinoid for Research and Procurement


Cannabidivarinic acid (CBDVA, CAS 31932-13-5) is a naturally occurring, non-psychoactive varinic phytocannabinoid found in Cannabis sativa L. [1]. It is the carboxylated acidic precursor of cannabidivarin (CBDV), distinguished by a propyl (3-carbon) side chain rather than the pentyl (5-carbon) chain found in most cannabinoids [2]. CBDVA exhibits anti-inflammatory properties and has been identified as a compound of interest for its antibacterial and potential anticonvulsant activities [3][4]. As a certified reference material, CBDVA is critical for analytical method development, potency testing, and pharmaceutical research, particularly in studies focused on varin-rich cannabis strains [5].

Why Cannabidivarinic Acid Cannot Be Replaced by CBDV or Other Cannabinoid Acids in Research


Generic substitution with a structurally similar cannabinoid like Cannabidivarin (CBDV) or Cannabidiolic Acid (CBDA) is scientifically unsound. Cannabidivarinic acid (CBDVA) possesses a distinct propyl side chain and a carboxylic acid moiety that critically define its pharmacological profile and physicochemical properties. Studies show that CBDVA and its decarboxylated analog CBDV exhibit divergent effects in neuronal models, with CBDVA having little to no impact on cannabinoid signaling pathways while CBDV acts as a post-synaptic antagonist [1]. Furthermore, CBDVA demonstrates unique antibacterial activity against E. coli, a property not shared by all cannabinoid acids [2]. The presence of the carboxyl group also renders CBDVA thermally labile and prone to decarboxylation, presenting distinct challenges and requirements for handling, storage, and analytical method development compared to its neutral counterpart [3]. Therefore, selecting CBDVA is essential for investigations requiring a specific varinic acid cannabinoid with a defined set of biological and chemical behaviors.

Cannabidivarinic Acid (CBDVA): A Quantitative Evidence Guide for Informed Scientific Procurement


Divergent Neuronal Activity: CBDVA is Inert on CB1 Signaling While CBDV is a Post-Synaptic Antagonist

In a direct head-to-head comparison in autaptic hippocampal neurons, CBDVA had little or no effect on CB1-dependent retrograde plasticity, whereas its decarboxylated counterpart CBDV acted as a post-synaptic antagonist, differentially inhibiting cannabinoid signaling [1]. This demonstrates that the presence of the carboxyl group in CBDVA abrogates the activity observed with CBDV at the concentrations tested [1].

Neuroscience Electrophysiology Cannabinoid Signaling

Antibacterial Efficacy: CBDVA Destroys E. coli Cell Envelope with Comparable Mechanism to CBDA

In a bioassay-guided isolation study, CBDVA was identified as one of two primary antibacterial components from industrial hemp leaves against E. coli. The compound was shown to destroy the bacterial cell wall and membrane, leading to leakage of intracellular contents [1]. While quantitative minimum inhibitory concentration (MIC) data for CBDVA alone was not provided, the study demonstrates its role as an active principle in hemp leaf extracts, with a mechanism of action involving the disruption of the cell envelope, similar to that observed for CBDA [1].

Microbiology Antibacterial Natural Products

Anticonvulsant Potential: CBDVA Screened as Novel Active Phytocannabinoid in Dravet Syndrome Model

In a screen of phytocannabinoids for anticonvulsant effects against hyperthermia-induced seizures in the Scn1a+/- mouse model of Dravet syndrome, CBDVA was one of three compounds identified with novel anticonvulsant properties, alongside CBGA and CBGVA [1]. The study noted that CBGA was the most potent of the three, while the specific potency of CBDVA was not individually quantified [1].

Epilepsy Dravet Syndrome Drug Discovery

Pharmacokinetics: CBDVA Shows Rapid Absorption and Short Half-Life, Distinct from CBDV

A pharmacokinetic study in mice determined that CBDVA, along with other phytocannabinoid acids, is rapidly absorbed with a plasma tmax of 15–45 minutes and has a relatively short half-life of less than 4 hours [1]. In contrast, its decarboxylated analog CBDV has a reported oral bioavailability of only about 6% due to erratic absorption and extensive first-pass metabolism [2].

Pharmacokinetics ADME Preclinical

Analytical Differentiation: CBDVA HPLC Retention Time is a Key Marker for Varin-Rich Cannabis Strains

Analytical HPLC with diode-array detection (DAD) has been used to identify and quantify CBDVA in complex cannabis matrices. Its specific retention time and UV spectral signature are used to distinguish it from other cannabinoids like CBDV and CBDA, which is critical for determining the total potential potency of varin-rich strains [1]. The compound is a primary analytical target in methods designed for comprehensive cannabinoid profiling, serving as a key marker for distinguishing different cannabis chemotypes .

Analytical Chemistry HPLC Cannabis Potency Testing

Thermal Stability: CBDVA Decarboxylates Readily, Necessitating Cold Storage Unlike Neutral CBDV

As an acidic cannabinoid, CBDVA is susceptible to decarboxylation, converting to CBDV upon exposure to heat or UV light. Studies on cannabinoid standard mixes show that acidic cannabinoids begin to degrade in as little as 7 days under ambient autosampler conditions, whereas neutral forms are stable for over 17 days [1]. Consequently, vendors and analytical protocols universally recommend long-term storage for CBDVA at -20°C or below to prevent degradation .

Chemical Stability Storage Conditions Cannabinoid Degradation

Primary Research and Industrial Applications for Cannabidivarinic Acid (CBDVA)


Analytical Chemistry: Certified Reference Standard for Potency Testing of Varin-Rich Cannabis Strains

CBDVA is essential as a certified reference material for developing and validating HPLC, GC/MS, and LC/MS methods to accurately quantify cannabinoid content in cannabis and hemp products. Its unique retention time and UV spectrum are critical for distinguishing varin-rich chemotypes from standard pentyl-dominant varieties, enabling accurate total potency calculations and compliance with evolving regulatory standards [1].

Neurological Research: A Key Control for Investigating CBDV's Mechanism of Action

Based on the direct comparative evidence showing CBDVA's lack of effect on CB1-mediated neuronal signaling compared to the active post-synaptic antagonist CBDV, researchers investigating the specific molecular targets of CBDV must use CBDVA as a critical acidic precursor control. This allows for the differentiation of effects inherent to the carboxylated acid form from those of the neutral, active molecule [1].

Natural Product & Food Science: Lead Compound for Antibacterial Preservative Development

Given its demonstrated ability to destroy the cell wall and membrane of E. coli, CBDVA serves as a promising lead compound or active marker for developing novel, natural antibacterial agents for use in food safety, functional foods, and cosmetic preservation. Its isolation from industrial hemp leaves positions it as a sustainable and valorizable by-product of hemp processing [1].

Epilepsy Drug Discovery: A Specific Varinic Acid for Childhood Epilepsy Models

The identification of CBDVA in a screen for novel anticonvulsant phytocannabinoids in a Dravet syndrome mouse model makes it a specific compound of interest for preclinical epilepsy research. It can be used as a tool compound to explore the anticonvulsant mechanisms of varinic acid cannabinoids, distinct from the well-studied pathways of CBD and CBDV, and may serve as a lead structure for developing new treatments for intractable childhood epilepsies [1].

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